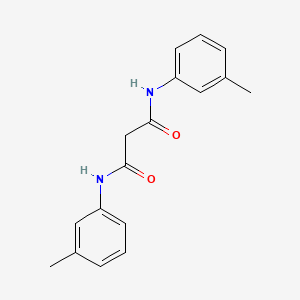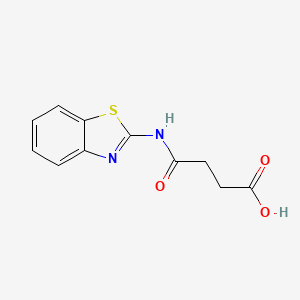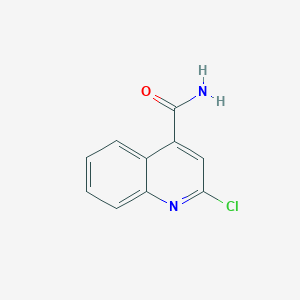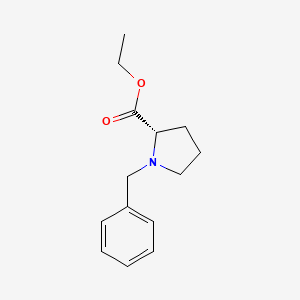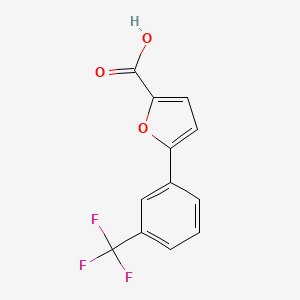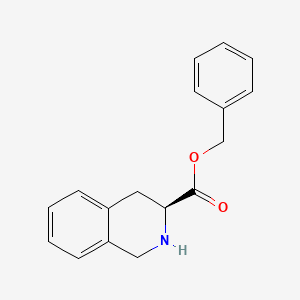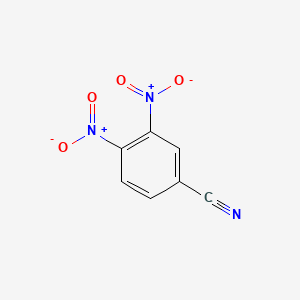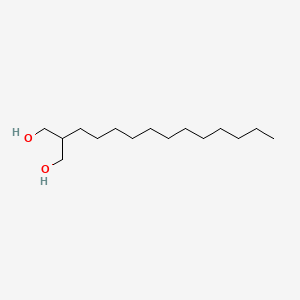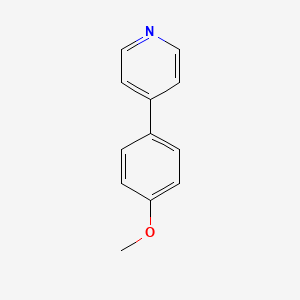
7-ジエチルアミノ-3-フェニルクマリン
概要
説明
7-Diethylamino-3-phenylcoumarin, also known as DEPC, is a synthetic compound used in scientific research with potential applications in a variety of fields. It is a derivative of coumarin, a naturally occurring plant-based compound with a variety of biological properties. DEPC is a water-soluble, colorless, and odorless compound with a wide range of applications in scientific research.
科学的研究の応用
蛍光材料
7-ジエチルアミノ-3-フェニルクマリン誘導体は、蛍光材料などの新規材料開発に役立つ成分です . それらのユニークな特性は、蛍光を必要とするさまざまな用途に適しています。
分析試薬
これらの化合物は、分析化学と生物化学の分野で分析試薬として使用されてきました . それらの他の分子との特異的な相互作用は、これらの分野における貴重なツールとなっています。
結晶構造解析
7-ジエチルアミノ-3-フェニルクマリンの結晶構造は、X線結晶解析によって決定されました . この情報は、7-ジエチルアミノ-3-フェニルクマリンの3位における置換基効果が構造および結晶充填に与える影響をより深く理解することに役立ちます .
医薬品化学
7-ジエチルアミノ-3-フェニルクマリンを含む3-フェニルクマリンは、有機化学および医薬品化学の両方で広く使用されています . それらは、新しい薬剤候補の設計に使用されてきました .
合成手順
7-ジエチルアミノ-3-フェニルクマリンは、2-ヒドロキシ-4-ジメチルアミノベンズアルデヒドとカルベトキシベンジリデン三フェニルホスホランをメシチレン中で反応させることによって合成されました . この合成手順は、さまざまな用途でこの化合物を製造するために重要です。
薬理学的用途
7-ジエチルアミノ-3-フェニルクマリンを含む3-フェニルクマリンに関する研究は、その天然起源、合成手順、薬理学的用途に関連する側面に焦点を当てています . これには、いくつかの疾患に対する新しい治療法の開発が含まれます .
作用機序
Target of Action
7-Diethylamino-3-phenylcoumarin is a derivative of coumarin, a secondary metabolite made up of benzene and α-pyrone rings Coumarins are known to interact with various biomolecules, playing a key role in fluorescent labeling .
Mode of Action
Coumarins are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Result of Action
Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
It is known that the fluorescence of coumarins can be influenced by the structural features and conditions of their environment .
実験室実験の利点と制限
7-Diethylamino-3-phenylcoumarin has several advantages for lab experiments. It is water-soluble, colorless, and odorless, making it easy to work with. In addition, it is relatively inexpensive and has a wide range of applications in scientific research. However, 7-Diethylamino-3-phenylcoumarin has several limitations. It is not highly stable and can degrade over time. In addition, it can be toxic to cells at high concentrations.
将来の方向性
There are several potential future directions for 7-Diethylamino-3-phenylcoumarin. It could be used in the study of drug metabolism and drug-drug interactions. In addition, it could be used to study the effects of environmental toxins on gene expression and protein structure. Finally, it could be used to study the effects of diet and lifestyle on biochemical and physiological processes.
生化学分析
Biochemical Properties
7-Diethylamino-3-phenylcoumarin plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as esterases and oxidoreductases, which facilitate its metabolic transformation. The interactions between 7-Diethylamino-3-phenylcoumarin and these enzymes often involve the formation of enzyme-substrate complexes, leading to subsequent biochemical reactions. Additionally, 7-Diethylamino-3-phenylcoumarin can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 7-Diethylamino-3-phenylcoumarin on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Diethylamino-3-phenylcoumarin can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, 7-Diethylamino-3-phenylcoumarin impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 7-Diethylamino-3-phenylcoumarin exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, 7-Diethylamino-3-phenylcoumarin can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 7-Diethylamino-3-phenylcoumarin can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of 7-Diethylamino-3-phenylcoumarin in laboratory settings can vary over time, influenced by factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under controlled conditions, maintaining its biochemical activity over extended periods. In vivo studies indicate that 7-Diethylamino-3-phenylcoumarin can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biochemical properties and may contribute to the long-term effects of the compound on cellular function. Understanding the temporal dynamics of 7-Diethylamino-3-phenylcoumarin is essential for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Diethylamino-3-phenylcoumarin in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, 7-Diethylamino-3-phenylcoumarin can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 7-Diethylamino-3-phenylcoumarin .
Metabolic Pathways
7-Diethylamino-3-phenylcoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the action of esterases, which hydrolyze the compound to produce intermediate metabolites. These metabolites can undergo further oxidation or reduction reactions, mediated by oxidoreductases, leading to the formation of final products that are excreted from the body. The involvement of 7-Diethylamino-3-phenylcoumarin in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Diethylamino-3-phenylcoumarin within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, 7-Diethylamino-3-phenylcoumarin can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 7-Diethylamino-3-phenylcoumarin within tissues is also influenced by its affinity for different cell types and its ability to penetrate biological barriers. Understanding the transport and distribution mechanisms of 7-Diethylamino-3-phenylcoumarin is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Diethylamino-3-phenylcoumarin plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, 7-Diethylamino-3-phenylcoumarin can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can impact mitochondrial function and energy production. The subcellular localization of 7-Diethylamino-3-phenylcoumarin is a key determinant of its biochemical and therapeutic effects .
特性
IUPAC Name |
7-(diethylamino)-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)16-11-10-15-12-17(14-8-6-5-7-9-14)19(21)22-18(15)13-16/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYODMHCCQXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84865-19-0 | |
| Record name | 7-(Diethylamino)-3-phenyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the notable structural features and optical properties of 7-Diethylamino-3-phenylcoumarin derivatives, and how do these properties manifest in their applications?
A1: 7-Diethylamino-3-phenylcoumarin derivatives exhibit interesting structural features and optical properties, making them suitable for specific applications. For instance, a derivative, Cholesteryl 4-(7-diethylamino-2-oxo-2H-1-benzopyran-3-yl)benzoate (1), displays an enantiotropic cholesteric phase []. This means it can transition between different liquid crystal phases based on temperature changes. Structurally, this derivative incorporates a cholesteryl group, contributing to its liquid crystal behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



